Platencin
    Platencin
        2,4-dihydroxy-3-[3-[(1S,5S,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid is a natural product found in Streptomyces platensis with data available.
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        869898-86-2    
    
    
        VCID:
        
        VC20777497    
        
        InChI:
        
        InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17?,23-,24+/m0/s1    
    
        
        SMILES:
        
        CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O    
    
        
        Molecular Formula:
        
        C24H27NO6    
    
        
        Molecular Weight:
        
        425.5 g/mol    
    
Platencin
CAS No.: 869898-86-2
Cat. No.: VC20777497
Molecular Formula: C24H27NO6
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Description | 2,4-dihydroxy-3-[3-[(1S,5S,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid is a natural product found in Streptomyces platensis with data available. | 
|---|---|
| CAS No. | 869898-86-2 | 
| Molecular Formula | C24H27NO6 | 
| Molecular Weight | 425.5 g/mol | 
| IUPAC Name | 2,4-dihydroxy-3-[3-[(1S,5S,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid | 
| Standard InChI | InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17?,23-,24+/m0/s1 | 
| Standard InChI Key | DWUHGPPFFABTIY-KMVHLTCXSA-N | 
| Isomeric SMILES | C[C@@]1(C2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O | 
| SMILES | CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O | 
| Canonical SMILES | CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O | 
| Appearance | Light tan solid | 
                             Mass Molarity Calculator 
                        - mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
                             Molecular Mass Calculator